Biotin-DEVD-CHO

Overview

Description

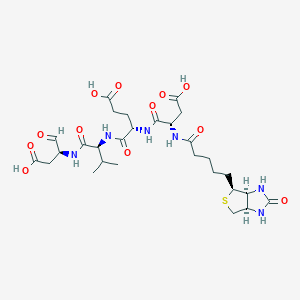

Biotin-DEVD-CHO (Biotin-Asp-Glu-Val-Asp-CHO) is a biotinylated tetrapeptide inhibitor targeting caspases, particularly caspase-3, -7, and -6. Its structure includes a DEVD sequence (Asp-Glu-Val-Asp), which mimics the cleavage site of caspase substrates, and a biotin moiety for affinity-based applications. The aldehyde (-CHO) group at the C-terminal irreversibly binds to the active site of caspases, inhibiting their proteolytic activity . This compound is widely used in apoptosis research to isolate and study active caspases via streptavidin-biotin pull-down assays . Its molecular formula is C₂₈H₄₂N₆O₁₂S, with a molecular weight of 686.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-DEVD-CHO is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain, followed by the conjugation of biotin to the peptide. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Biotin-DEVD-CHO primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Peptide Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)

Major Products

The major products formed from the hydrolysis of this compound are biotin and the peptide fragments Asp-Glu-Val-Asp .

Scientific Research Applications

Inhibition of Caspase Activity

Caspase-3/7 Inhibition

Biotin-DEVD-CHO is primarily utilized to inhibit the activity of caspases during apoptosis. It binds to the active site of caspases, preventing substrate cleavage and allowing researchers to study downstream effects in apoptotic pathways. This inhibition is critical for understanding the mechanisms of cell death and survival.

Key Findings:

- Caspase Activity Measurement: Studies have demonstrated that this compound effectively inhibits caspase activity in various cell types, including cortical neurons, preventing cell death induced by apoptotic stimuli .

- Affinity Labeling: The incorporation of biotin allows for the affinity purification of active caspases from cell extracts, facilitating further analysis of their roles in apoptosis .

Applications in Plant Biology

Inhibition of Plant Proteases

Recent research indicates that DEVD-CHO can inhibit plant cathepsin B, a protease involved in programmed cell death (PCD) in plants. This specificity provides insights into plant apoptosis mechanisms and potential agricultural applications.

Case Study:

- A study demonstrated that DEVD-CHO effectively blocked UV-C induced PCD in Arabidopsis thaliana, highlighting its role as a more specific inhibitor compared to other protease inhibitors like CA-074 . The study utilized biotin-DEVD-FMK for labeling cathepsin B forms, confirming its efficacy in plant extracts.

Neurobiology Research

Studying Neuronal Apoptosis

In neurobiology, this compound has been employed to investigate the role of caspases in neuronal apoptosis. Its ability to label active caspases facilitates the study of their distribution and activity within neurons.

Key Findings:

- Research involving zebra finches showed that song stimulation increased the activation of caspase-3, which was detected using biotin-DEVD conjugates. This suggests a role for caspases in synaptic plasticity and neuronal function .

Electrochemical Sensing

Detection of Caspase Activity

this compound has been integrated into electrochemical sensors for real-time monitoring of caspase activity. This innovative application allows for the quantification of caspase activity based on the amount of uncleaved biotin-DEVD on electrode surfaces.

Key Findings:

- A study demonstrated that electrochemical signals correlated with caspase activity levels, providing a sensitive method for detecting apoptosis in various biological samples .

Therapeutic Potential

Drug Development

The properties of this compound make it a candidate for developing therapeutic agents aimed at modulating apoptosis in diseases such as cancer and neurodegenerative disorders. By inhibiting specific caspases, it may help protect against unwanted cell death.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Caspase Inhibition | Inhibits caspase-3/7 activity | Prevents cell death; facilitates downstream studies |

| Plant Biology | Inhibits cathepsin B in plants | Blocks UV-C induced PCD; specific inhibition |

| Neurobiology | Studies neuronal apoptosis | Increased caspase activation correlates with synaptic changes |

| Electrochemical Sensing | Real-time detection of caspase activity | Signals correlate with apoptotic events |

| Therapeutic Potential | Modulates apoptosis for disease treatment | Potential drug candidate for cancer/neuroprotection |

Mechanism of Action

Biotin-DEVD-CHO exerts its effects by inhibiting caspase-3 and caspase-7. It binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing cell death . The molecular targets of this compound are the active sites of caspase-3 and caspase-7 .

Comparison with Similar Compounds

Ac-DEVD-CHO

- Structure : Ac-DEVD-CHO lacks the biotin group, consisting of the acetylated DEVD sequence (Ac-Asp-Glu-Val-Asp-CHO).

- Function: It selectively inhibits caspase-3 and -7, with comparable inhibitory potency to Biotin-DEVD-CHO. However, it cannot be used for affinity purification or labeling due to the absence of biotin .

- Applications :

- Limitations : Restricted to functional inhibition studies without molecular tagging capabilities.

Biotin-YVAD-CHO

- Structure : Biotinylated with a YVAD sequence (Tyr-Val-Ala-Asp-CHO).

- Function : Targets caspase-1 (interleukin-1β-converting enzyme) instead of caspase-3/5.

- Key Differences: The YVAD sequence confers specificity for caspase-1, highlighting the role of amino acid residues in caspase recognition . Used in inflammasome studies, unlike this compound, which is apoptosis-focused.

Boc-AEVD-CHO

- Structure : Boc-protected AEVD sequence (Boc-Ala-Glu-Val-Asp-CHO).

- Function : Inhibits caspase-6 and -8 with moderate potency.

- Comparison :

Data Tables

Table 1. Structural and Functional Comparison of Caspase Inhibitors

Table 2. Research Findings Highlighting Functional Differences

Key Research Findings

- This compound enables the identification of active caspases in Drosophila lysates, confirming its utility in non-mammalian systems .

- Ac-DEVD-CHO showed superior in vivo efficacy in mitigating myocardial apoptosis, reducing caspase-3 activity by 40% in heart failure models .

Biological Activity

Biotin-DEVD-CHO is a synthetic peptide that serves as a caspase-3 inhibitor, widely used in research to study apoptosis and related cellular processes. This compound is particularly significant in understanding the roles of caspases in both animal and plant systems. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 602.8 g/mol. It is a biotinylated derivative of the tetrapeptide DEVD, which is recognized as a substrate for caspase-3. The biotin moiety allows for easy conjugation to various biomolecules, facilitating its use in affinity purification and detection assays.

This compound functions primarily as a competitive inhibitor of caspase-3. The DEVD sequence mimics the natural substrate for caspase-3, allowing it to bind to the active site of the enzyme without undergoing cleavage. This inhibition can be quantified through various biochemical assays, which measure the enzymatic activity of caspase-3 in different cellular contexts.

Biological Activity

The biological activity of this compound has been extensively studied in both animal and plant models. Here are some key findings:

- Inhibition of Apoptosis : In mammalian cells, this compound effectively inhibits caspase-3 activity, preventing apoptosis induced by various stimuli such as UV radiation or oxidative stress . For instance, studies have shown that pre-treatment with this compound significantly reduces cell death in response to apoptotic signals.

- Plant Systems : In plant biology, this compound has been utilized to investigate programmed cell death (PCD) mechanisms. It has been found to inhibit DEVDase activity by up to 95%, demonstrating its potency in blocking caspase-like activities in plant extracts . This specificity is crucial for understanding plant responses to stress and developmental cues.

Case Study 1: Mammalian Cell Lines

In a study involving human cell lines, this compound was used to assess the role of caspase-3 in apoptosis triggered by chemotherapeutic agents. The results indicated that cells treated with this compound showed significantly lower levels of apoptosis compared to untreated controls, highlighting the compound's effectiveness as an inhibitor .

Case Study 2: Arabidopsis thaliana

Research conducted on Arabidopsis thaliana demonstrated that this compound can inhibit cathepsin B activity alongside its effects on caspase-3-like activities. In this study, extracts from UV-treated plants showed increased DEVDase activity, which was markedly reduced when pre-incubated with this compound . This suggests that the compound plays a critical role in modulating PCD pathways in plants.

Data Tables

The following table summarizes key experimental findings regarding the inhibitory effects of this compound on caspase activities across different studies:

Q & A

Basic Research Questions

Q. How can researchers confirm the caspase-8 inhibitory activity of Biotin-DEVD-CHO in vitro?

To validate caspase-8 inhibition, use fluorometric assays with caspase-specific substrates (e.g., Ac-DEVD-AMC) and measure cleavage kinetics. Include positive controls (recombinant caspase-8) and negative controls (untreated samples). This compound’s binding can be further confirmed via streptavidin-based pull-down assays followed by Western blotting for caspase-8 . For reproducibility, ensure consistent buffer conditions (pH 7.4, 1 mM DTT) and pre-incubation of the inhibitor with the enzyme prior to substrate addition .

Q. What is the role of this compound in apoptosis studies, and how does its biotin tag enhance experimental utility?

this compound acts as an irreversible caspase-8 inhibitor, blocking downstream apoptotic signaling. The biotin moiety enables affinity-based detection or purification of caspase-8 complexes via streptavidin-conjugated systems (e.g., ELISA, flow cytometry). This is particularly useful for identifying caspase-8 interactomes in cell lysates or tracking inhibitor localization in live-cell imaging .

Q. What are critical protocol design considerations when using this compound in cell-based assays?

- Dosage Optimization : Start with 1–10 µM ranges, as higher concentrations may induce off-target effects.

- Time-Course Analysis : Caspase-8 activation kinetics vary by cell type; perform time-lapse assays (0–24 hrs) post-treatment.

- Controls : Include untreated cells, vehicle controls (e.g., DMSO), and caspase-8-deficient cells to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to balance efficacy and cytotoxicity?

Conduct dose-response curves with viability assays (MTT, ATP-lite) and caspase-8 activity measurements. Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values. For high-throughput screens, combine with RNA-seq to identify off-target pathways affected by supra-optimal doses .

Q. How should contradictory data on this compound’s cross-reactivity with caspase-6/7 be resolved?

- Competitive Assays : Co-incubate with caspase-6/7-specific inhibitors (e.g., Ac-VEID-CHO) to isolate caspase-8 activity.

- Mutagenesis : Use caspase-8 knockout models to confirm residual activity in caspase-6/7-rich systems.

- Structural Analysis : Perform molecular docking simulations to compare this compound’s binding affinity across caspases .

Q. What methodologies validate this compound’s specificity in complex biological matrices (e.g., serum)?

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized caspase-8 in serum-containing buffers.

- Crosslinking-MS : Identify non-specific interactions with serum proteins (e.g., albumin) using biotin-streptavidin crosslinking followed by mass spectrometry .

Q. How can this compound be integrated with CRISPR-Cas9 screens to study apoptotic pathways?

Pair the inhibitor with genome-wide CRISPR knockouts to identify synthetic lethal interactions. Use single-guide RNA (sgRNA) libraries targeting apoptotic regulators and analyze enrichment/depletion via next-gen sequencing. Normalize data against this compound-treated controls to isolate caspase-8-dependent pathways .

Q. What are best practices for assessing this compound’s stability under long-term storage or experimental conditions?

- HPLC-MS : Monitor degradation products after storage at –20°C (lyophilized vs. solution).

- Functional Stability : Compare inhibitory activity in freshly prepared vs. aged samples using standardized activity assays .

Q. How can researchers design experiments to explore this compound derivatives with improved selectivity?

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified DEVD sequences or biotin linker lengths.

- High-Content Screening : Test analogs against caspase panels (1–10) using fluorescence polarization assays.

- MD Simulations : Predict binding dynamics and entropy changes to prioritize candidates .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYOANDLKBWUGA-AUJWPLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N6O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349376 | |

| Record name | Biotin-DEVD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178603-73-1 | |

| Record name | Biotin-DEVD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.